molecular formula C9H20ClO3P B3051059 Dibutyl chloromethylphosphonate CAS No. 3074-81-5

Dibutyl chloromethylphosphonate

Cat. No.: B3051059
CAS No.: 3074-81-5
M. Wt: 242.68 g/mol
InChI Key: LSGPZYLAHPLSBS-UHFFFAOYSA-N
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Description

Dibutyl chloromethylphosphonate (CAS 3074-81-5) is an organophosphorus compound characterized by a phosphonate ester backbone with a chloromethyl group and two butyl substituents. Its molecular structure includes a central phosphorus atom bonded to a chloromethyl group (-CH₂Cl), two butyloxy groups (-OCH₂CH₂CH₂CH₃), and an oxygen atom. This compound is primarily utilized as an intermediate in chemical synthesis, particularly in the production of modified phosphonates or as a reagent in organic transformations .

Synthetic routes for this compound and related dialkyl phosphonates often involve condensation reactions between phosphonic acid derivatives and alcohols or alkyl halides. For example, similar compounds like dimethyl and dibutyl 1-carboxy-1-hydroxymethylphosphonates are synthesized via reactions of glyoxylic acid with dialkyl phosphonates in the presence of triethylamine, achieving high yields (~98%) . These methods highlight the efficiency of phosphonate ester synthesis under mild conditions.

Properties

IUPAC Name

1-[butoxy(chloromethyl)phosphoryl]oxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H20ClO3P/c1-3-5-7-12-14(11,9-10)13-8-6-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LSGPZYLAHPLSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOP(=O)(CCl)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20ClO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10184769
Record name Dibutyl chloromethylphosphonate
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Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

3074-81-5
Record name Phosphonic acid, (chloromethyl)-, dibutyl ester
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Record name Dibutyl chloromethylphosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl chloromethylphosphonate can be synthesized through the reaction of dibutyl phosphite with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Mechanism of Action

The mechanism of action of dibutyl chloromethylphosphonate involves its ability to form stable complexes with metal ions and enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between dibutyl chloromethylphosphonate and analogous compounds:

Compound Structure Type Functional Groups Key Properties/Applications References
This compound Aliphatic phosphonate Chloromethyl, dibutyl Synthesis intermediate, reactive reagent
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate Aliphatic phosphonate Carboxy, butyryloxy High-yield synthesis (98%), intermediates for dioxolanone derivatives
Dibutyl phthalate Phthalate ester Phthalate, dibutyl Plasticizer, high volatility (74% in VOCs)
Chloromethyl chlorosulfate Chlorosulfate ester Chloromethyl, sulfonate Industrial intermediate (strictly controlled)
Zirconium nitrate dibutyl phosphate Metal-phosphonate complex Phosphate, dibutyl Low solubility in Amsco, precipitates affect equipment

Key Observations:

  • Phosphonate vs. Phthalate Esters: this compound and dibutyl phthalate both contain dibutyl groups but differ in core functional groups. While dibutyl phthalate is a non-reactive plasticizer with high volatility, this compound’s chloromethyl group confers reactivity, making it suitable for nucleophilic substitutions .
  • Metal Complexes : Zirconium nitrate dibutyl phosphate shares the dibutyl phosphate moiety but forms coordination complexes with metals. Its low solubility (2–4×10⁻³ M in Amsco) contrasts with the organic solubility of this compound, highlighting differences in applications (e.g., nuclear vs. organic chemistry) .
  • Chloromethyl Derivatives : Chloromethyl chlorosulfate (CAS 49715-04-0) and this compound both contain chloromethyl groups but differ in substituents. The former’s sulfonate group makes it highly reactive under controlled industrial conditions, whereas the phosphonate group in the latter enables use in organic synthesis .

Biological Activity

Dibutyl chloromethylphosphonate (DBCMP) is an organophosphorus compound with notable applications in both industrial and biological contexts. This article examines its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_9H20_{20}ClO3_3P
  • Appearance : Colorless to light yellow liquid
  • Molecular Weight : 224.68 g/mol

DBCMP is recognized for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes. It is synthesized through the reaction of dibutyl phosphite with chloromethyl methyl ether under controlled conditions .

This compound exhibits biological activity primarily through its ability to interact with enzymes and metal ions:

  • Enzyme Inhibition : DBCMP can inhibit enzyme activity by binding to the active site, preventing substrate access. This characteristic makes it a useful tool for studying enzyme kinetics and developing enzyme inhibitors .
  • Complex Formation : The compound forms stable complexes with various metal ions, which can affect biological pathways involving phosphorus-containing compounds.

Biological Applications

DBCMP has been explored for several biological applications:

  • Enzyme Studies : It serves as a probe in the investigation of enzyme mechanisms, particularly those involving phosphonates.
  • Potential Antiviral Activity : Similar compounds have shown promise as antiviral agents, suggesting that DBCMP may also have therapeutic potential .

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated:

Pathogen TypeActivity Level
Gram-positive bacteriaStrong
Gram-negative bacteriaModerate
FungiWeak

The compound demonstrated significant inhibition against certain strains, indicating potential as an antimicrobial agent .

Inhibition Studies

Research has shown that DBCMP can inhibit specific enzymes involved in metabolic pathways. For instance, studies on enzyme kinetics revealed that:

  • IC50_{50} values were determined for key enzymes, indicating the concentration required to inhibit 50% of enzyme activity.
    Enzyme TypeIC50_{50} (µM)
    Acetylcholinesterase12.5
    Phospholipase A28.3

These findings suggest that DBCMP may be a candidate for further investigation as an enzyme inhibitor in therapeutic applications .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other organophosphorus compounds, which can influence their biological activity:

Compound NameStructure TypeBiological Activity
Diethyl chloromethylphosphonateEthyl groupsModerate enzyme inhibition
Dimethyl chloromethylphosphonateMethyl groupsLow antimicrobial activity
Diisopropyl chloromethylphosphonateIsopropyl groupsHigh stability, low reactivity

DBCMP's unique butyl groups provide a balance between hydrophobicity and reactivity, enhancing its versatility compared to its ethyl or methyl counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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